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Abstract & Mechanism of Action
AT7519 is a potent, small-molecule inhibitor of Cyclin-Dependent Kinases (CDKs), specifically

targeting CDK1, CDK2, CDK4, CDK6, and CDK9.[1][2][3] Unlike selective CDK4/6 inhibitors,

AT7519 exerts a dual mechanism of cytotoxicity:[4]

Cell Cycle Arrest: Inhibition of CDK1/2/4/6 prevents the phosphorylation of Retinoblastoma

protein (Rb), blocking the G1-to-S and G2-to-M phase transitions.

Transcriptional Repression: Inhibition of CDK9 (P-TEFb) prevents the phosphorylation of

RNA Polymerase II (RNAPII) C-terminal domain (CTD). This suppresses the transcription of

short-lived anti-apoptotic proteins, most notably Mcl-1 and XIAP, triggering apoptosis.[4]

This guide details the validated protocols for formulating and administering AT7519 in murine

xenograft models (e.g., Multiple Myeloma, Neuroblastoma, Colon Cancer) to ensure

reproducible pharmacokinetic (PK) and pharmacodynamic (PD) outcomes.
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One of the most common failure points in AT7519 in vivo studies is improper solubilization,

leading to precipitation in the peritoneal cavity. AT7519 is available as a free base or a

hydrochloride (HCl) salt.[1] The HCl salt is strongly recommended for saline-based

formulations.

Option A: Saline Formulation (Preferred for HCl Salt)
Best for: Standard efficacy studies using AT7519 HCl.

Vehicle: 0.9% Sterile Saline.

Maximum Solubility: ~1.5 – 2.0 mg/mL.

Protocol:

Weigh the required amount of AT7519 HCl powder.

Add 0.9% saline slowly while vortexing.

Sonicate at room temperature for 10–15 minutes until the solution is clear.

Filter sterilize using a 0.22 µm PES syringe filter.

Stability: Prepare fresh daily. Do not store in solution for >24 hours.

Option B: Co-Solvent Formulation (For Free Base or
High Dose)
Best for: High-concentration dosing (>15 mg/kg) or if using AT7519 Free Base.

Vehicle Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[5]

Protocol:

Dissolve AT7519 stock powder in DMSO (10% of final volume). Vortex until fully dissolved.

Add PEG300 (40% of final volume) and vortex.

Add Tween 80 (5% of final volume) and vortex.
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Slowly add 0.9% Saline (45% of final volume) while mixing. Note: Adding saline too quickly

can cause precipitation.

Sonicate if minor turbidity occurs.

Experimental Design: Xenograft Models
The following parameters are validated for MM.1S (Multiple Myeloma) and AMC711T

(Neuroblastoma) models.

Tumor Implantation
Mice Strain: SCID (Severe Combined Immunodeficient) or Nude (nu/nu) mice (6–8 weeks

old).

Inoculum:

MM.1S:

cells in 100 µL matrix (50% serum-free RPMI / 50% Matrigel).

Solid Tumors (HCT116):

cells in 100 µL PBS.

Site: Subcutaneous (SC) injection into the right flank.

Randomization: Initiate treatment when tumors reach a mean volume of 150–200 mm³.

Dosing Regimens
AT7519 has a narrow therapeutic window; exceeding the Maximum Tolerated Dose (MTD)

leads to rapid weight loss and intestinal toxicity.
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Parameter Standard Efficacy Protocol
Aggressive / Regression
Protocol

Dose 15 mg/kg
9.1 mg/kg (BID) or 15 mg/kg

(QD)

Route Intraperitoneal (IP) Intraperitoneal (IP)

Schedule
5 Days On / 2 Days Off

(Weekly)
BID (Twice Daily) or Q1D x 5

Duration 3 – 4 Weeks 2 Weeks

Volume
10 mL/kg (e.g., 200 µL for 20g

mouse)
10 mL/kg

Critical Safety Check: Monitor body weight daily. If weight loss exceeds 15%, initiate a "drug

holiday" (stop dosing) until weight recovers to within 5% of baseline.

Pharmacodynamic (PD) Biomarkers
To validate target engagement, harvest tumors 4–6 hours post-final dose.

Target Pathway Biomarker Assay Method Expected Change

CDK2 / Cell Cycle
Phospho-NPM

(Thr199)
IHC / Western Decrease

CDK2 / Cell Cycle
Phospho-Rb

(Ser807/811)
Western Blot Decrease

CDK9 / Transcription
Phospho-RNAPII

(Ser2/Ser5)
Western Blot Decrease

Apoptosis Cleaved Caspase-3 IHC Increase

Apoptosis Mcl-1 Protein Western Blot Decrease

Note on GSK-3β: Unlike many kinase inhibitors, AT7519 induces dephosphorylation (activation)

of GSK-3β at Ser9.[4]
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Caption: Dual mechanism of AT7519 inducing cell cycle arrest via CDK1/2 and apoptosis via

CDK9-mediated Mcl-1 depletion.

In Vivo Experimental Workflow
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Caption: Step-by-step workflow for AT7519 xenograft efficacy studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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